4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, pyridine derivatives, and various reagents to introduce the quinoline core and other functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and be used in various bioassays.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Quinoline derivatives have been explored for their roles in treating diseases such as malaria, cancer, and bacterial infections.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could be leveraged for various technological advancements.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways and result in therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Camptothecin: An anticancer compound.
Uniqueness
The uniqueness of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of functional groups and molecular framework sets it apart from other quinoline derivatives.
Properties
CAS No. |
362486-86-0 |
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Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-14-7-8-27-21(9-14)29-25(31)22-15(2)28-17-11-26(3,4)12-18(30)24(17)23(22)16-5-6-19-20(10-16)33-13-32-19/h5-10,23,28H,11-13H2,1-4H3,(H,27,29,31) |
InChI Key |
MMYIHWJFFGRXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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